An In-depth Technical Guide to 2-Thienylalanine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Thienylalanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 2-Thienylalanine. The information is curated for professionals in research and development, offering detailed data and insights into this non-proteinogenic amino acid.
Chemical and Physical Properties
2-Thienylalanine, a derivative of the amino acid alanine, incorporates a thiophene ring.[1] It is typically a white to off-white crystalline solid.[2] The quantitative chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂S | [3][4][5] |
| Molecular Weight | 171.22 g/mol | [3][4][5] |
| Melting Point | 255-263 °C (decomposes) | [6] |
| Boiling Point | 311.3 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Water Solubility | Slightly soluble; 0.15 M | [2][4][6] |
| Flash Point | 142.1 ± 25.1 °C | [4] |
| Refractive Index | 1.598 | [4] |
| PSA (Polar Surface Area) | 91.6 Ų | [3][5] |
| XLogP3 | -1.7 | [2][3] |
Chemical Structure and Identifiers
The structural identity of 2-Thienylalanine is well-defined by various chemical nomenclature systems. It is an amino acid that contains a thiophene side chain.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | 2-amino-3-thiophen-2-ylpropanoic acid | [1][3][5] |
| SMILES | C1=CSC(=C1)CC(C(=O)O)N | [3][5] |
| InChI | InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | [1][3] |
| InChIKey | WTOFYLAWDLQMBZ-UHFFFAOYSA-N | [3] |
| CAS Number | 2021-58-1 | [3][4] |
| Synonyms | β-2-Thienyl-DL-alanine, 2-Thiophenealanine, alpha-Amino-2-thiophenepropanoic acid | [3][4] |
Biological Activity and Mechanism of Action
2-Thienylalanine is recognized as a phenylalanine antagonist.[1] Its structural similarity to phenylalanine allows it to interfere with metabolic pathways that utilize the natural amino acid.
Inhibition of Bacterial Growth: One of the most well-documented activities of 2-Thienylalanine is its ability to inhibit bacterial growth.[7] It is incorporated into proteins in place of phenylalanine, leading to the formation of non-functional proteins.[7] This mechanism is the basis for its use in the Guthrie test, a microbiological assay used to screen for phenylketonuria (PKU).[1][7] In the presence of high levels of phenylalanine, as seen in the blood of PKU patients, the inhibitory effect of 2-Thienylalanine is overcome, allowing for bacterial growth.[7]
Enzyme Inhibition: 2-Thienylalanine also acts as a competitive inhibitor of enzymes that process phenylalanine. It has been shown to inhibit hepatic phenylalanine hydroxylase, the enzyme deficient in PKU, and to a lesser extent, the intestinal transport of phenylalanine.[8] The inhibitory effects on these processes, however, may be limited by its rapid metabolism.[8]
Synthesis and Analysis
Experimental Protocols for Synthesis: Detailed, step-by-step experimental protocols for the synthesis of 2-Thienylalanine are not extensively available in the provided search results. However, the literature describes several established routes for the synthesis of L-thienylalanines, including:
-
The Hydantoin Route: This method involves the use of 5-thienylmethylhydantoin as a precursor.[9]
-
The Azlactone Route: Another established chemical synthesis pathway.[9]
-
Biotechnical Preparation: An innovative approach involves the transamination of the enol form of 2-hydroxy-3-thienylacrylic acids using biotransformation, with L-aspartic or L-glutamic acid as an amino donor.[9] An improved synthesis of beta-2-thienylalanine was described as early as 1946.[10]
Analytical Methods: The characterization of 2-Thienylalanine involves standard analytical techniques to confirm its structure and purity. Spectral data available from public repositories include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available.[3]
-
Mass Spectrometry (MS): GC-MS and MS-MS data have been reported.[3]
-
Infrared (IR) Spectroscopy: FTIR spectra are also available for characterization.[3]
Safety and Handling
2-Thienylalanine is classified with the following GHS hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] It should be handled in a well-ventilated area.
Conclusion
2-Thienylalanine is a non-proteinogenic amino acid with significant biological activity as a phenylalanine antagonist. Its chemical and structural properties are well-characterized, making it a valuable tool in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Its application in the Guthrie test for PKU screening highlights its utility in clinical diagnostics. Further research into its synthesis and biological effects could open new avenues for its application in drug development and biotechnology.
References
- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 10. An improved synthesis of beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
